molecular formula C25H31NO6 B560334 3-(1,3-Benzodioxol-5-yl)-1-(cis-3,5-dimethyl-1-piperidinyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone

3-(1,3-Benzodioxol-5-yl)-1-(cis-3,5-dimethyl-1-piperidinyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone

Cat. No.: B560334
M. Wt: 441.5 g/mol
InChI Key: YEKVAIMYYCZDLI-MCPYQZEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

ML209 has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ML209 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

  • Formation of the benzodioxole ring.
  • Introduction of the piperidinyl group.
  • Addition of the hydroxy and methoxy groups to the phenyl ring.

Industrial Production Methods: While specific industrial production methods for ML209 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as:

  • Refluxing under inert atmosphere.
  • Use of catalysts to facilitate specific reactions.
  • Purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: ML209 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

ML209 exerts its effects by binding to the retinoic acid receptor-related orphan receptor gamma t (RORγt) and inhibiting its transcriptional activity. This inhibition prevents the differentiation of naïve cord blood human CD4+ T cells into Th17 T helper cells, which are involved in inflammatory responses. The molecular targets and pathways involved include the suppression of interleukin-17A (IL-17A) expression and the modulation of immune cell differentiation .

Comparison with Similar Compounds

    SR1001: An inverse agonist for RORα and RORγ.

    GSK805: A potent, orally bioavailable RORγt inverse agonist.

    TMP778: A selective inverse agonist of RORγt.

Comparison: ML209 is unique in its high selectivity for RORγt and its ability to inhibit the differentiation of Th17 cells without affecting other T cell subsets. This selectivity makes it a valuable tool in studying the specific roles of RORγt in immune responses and developing targeted therapies for autoimmune diseases .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-[(3S,5R)-3,5-dimethylpiperidin-1-yl]-3-(2-hydroxy-4,6-dimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO6/c1-15-7-16(2)13-26(12-15)24(28)11-19(17-5-6-21-22(8-17)32-14-31-21)25-20(27)9-18(29-3)10-23(25)30-4/h5-6,8-10,15-16,19,27H,7,11-14H2,1-4H3/t15-,16+,19?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKVAIMYYCZDLI-MCPYQZEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CC(C2=CC3=C(C=C2)OCO3)C4=C(C=C(C=C4OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)C(=O)CC(C2=CC3=C(C=C2)OCO3)C4=C(C=C(C=C4OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Benzodioxol-5-yl)-1-(cis-3,5-dimethyl-1-piperidinyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone
Reactant of Route 2
Reactant of Route 2
3-(1,3-Benzodioxol-5-yl)-1-(cis-3,5-dimethyl-1-piperidinyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone
Reactant of Route 3
Reactant of Route 3
3-(1,3-Benzodioxol-5-yl)-1-(cis-3,5-dimethyl-1-piperidinyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone
Reactant of Route 4
3-(1,3-Benzodioxol-5-yl)-1-(cis-3,5-dimethyl-1-piperidinyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone
Reactant of Route 5
3-(1,3-Benzodioxol-5-yl)-1-(cis-3,5-dimethyl-1-piperidinyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone
Reactant of Route 6
Reactant of Route 6
3-(1,3-Benzodioxol-5-yl)-1-(cis-3,5-dimethyl-1-piperidinyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone

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